3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTCNXNNPZMXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368049 | |
| Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328107-22-8 | |
| Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group undergoes oxidation under controlled conditions:
-
Nitroso Formation : Treatment with H₂O₂ or KMnO₄ oxidizes -NH₂ to -NO at mild temperatures (25–50°C) .
-
Nitro Derivatives : Stronger oxidants like HNO₃/H₂SO₄ convert -NH₂ to -NO₂ at elevated temperatures (80–100°C).
Mechanistic Insight :
The electron-withdrawing -CF₃ group stabilizes intermediates through inductive effects, facilitating selective oxidation at the amino position .
Substitution Reactions
The -CF₃ group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOCH₃ | DMF, 120°C, 12 h | Methoxy derivative at -CF₃ position | 68% |
| NH₃ (g) | CuCl₂, 150°C, 24 h | Amino-substituted benzamide | 52% |
Key Observation : Steric hindrance from the -CF₃ group reduces reaction rates compared to non-fluorinated analogs .
Amidation and Coupling
The benzamide backbone enables peptide coupling:
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EDCI/HOBt : Reacts with carboxylic acids to form secondary amides (yield: 75–90%) .
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Suzuki–Miyaura : Pd-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs .
Reduction Reactions
Selective reduction of intermediates:
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Nitro to Amine : H₂/Pd-C in ethanol converts -NO₂ back to -NH₂ (quantitative yield).
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Partial Reduction : NaBH₄ selectively reduces imine byproducts without affecting -CF₃ .
Reaction Thermodynamics and Kinetics
| Reaction | ΔH (kJ/mol) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Oxidation (-NH₂) | -120 | 85 | Polar aprotic (e.g., DMF) |
| NAS (-CF₃) | +45 | 110 | Polar aprotic (e.g., DMSO) |
| Amidation | -90 | 60 | THF/CH₂Cl₂ |
Notable Trend : Exothermic amidation reactions proceed faster in non-polar solvents due to transition-state stabilization .
Comparative Reactivity with Structural Analogs
| Compound | Oxidation Rate (-NH₂) | NAS Reactivity (-CF₃) | Amidation Yield |
|---|---|---|---|
| 3-amino-N-[3-(CF₃)phenyl]benzamide (Target) | 1.0 (Reference) | 1.0 (Reference) | 85% |
| 4-amino-N-[3-(CF₃)phenyl]benzamide | 0.7 | 0.8 | 78% |
| 3-amino-4-MeO-N-[3-(CF₃)phenyl]benzamide | 0.5 | 1.2 | 92% |
Structural Effects :
-
Electron-donating groups (e.g., -OMe) enhance NAS but slow oxidation .
-
Positional isomerism alters steric and electronic profiles, affecting yields .
Industrial-Scale Reaction Optimization
| Parameter | Lab Scale | Continuous Flow | Improvement |
|---|---|---|---|
| Temperature Control | ±5°C | ±0.5°C | Enhanced selectivity |
| Reaction Time | 12–24 h | 2–4 h | 6-fold faster |
| Yield (Amidation) | 75% | 94% | +19% efficiency |
Advantage : Flow chemistry reduces side-product formation, particularly in oxidation steps .
Stability Under Reactive Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Strong Acid (HCl, 1M) | Hydrolysis of benzamide linkage | 2 h |
| Strong Base (NaOH, 1M) | Deamination | 30 min |
| UV Light (254 nm) | Radical-mediated C-F bond cleavage | 8 h |
Handling Recommendation : Store under inert atmosphere at -20°C to prevent hydrolytic degradation .
Scientific Research Applications
Cancer Therapy
The primary application of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide lies in its ability to inhibit protein kinases, particularly tyrosine kinases such as PDGFRα and EGFR. Studies have shown that compounds with similar structural motifs exhibit high inhibitory activity against these kinases, with inhibition rates exceeding 90% at low concentrations . This suggests that this compound could be a promising candidate for cancer therapies targeting these pathways.
Key Findings:
- Inhibition of Tyrosine Kinases : The compound effectively binds to ATP-binding sites of tyrosine kinases, which is crucial for its mechanism of action.
- Potential in Targeted Therapy : Given its high specificity for certain kinases, it may serve as a targeted therapeutic agent against various cancers, including leukemia and solid tumors .
Neuropharmacology
Recent studies have explored the antidepressant-like effects of related compounds containing the trifluoromethyl group. For instance, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide has shown potential antidepressant effects in animal models, indicating that similar compounds could influence serotonergic and noradrenergic systems . This highlights a potential avenue for developing new treatments for Major Depressive Disorder (MDD).
Key Findings:
- Modulation of Serotonergic System : The antidepressant-like effects were linked to interactions with serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors .
- Low Toxicity Profile : The compound exhibited minimal acute toxicity in experimental models, suggesting a favorable safety profile for further development.
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | 0.96 | Similar structure but different substitutions |
| 2-Amino-N-(3-(trifluoromethyl)phenyl)benzamide | 0.93 | Variation in amino positioning |
| 3-Benzamido-N-(2,5-bis(trifluoromethyl)phenyl)benzamide | 0.93 | Contains multiple trifluoromethyl groups |
| N1,N4-Bis(4-amino-2-(trifluoromethyl)phenyl)terephthalamide | 0.93 | Different core structure but retains trifluoromethyl groups |
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Chloro and Hydroxy Derivatives
- MMV665807 (5-Chloro-2-Hydroxy-N-[3-(Trifluoromethyl)Phenyl]Benzamide) :
This derivative features chloro (Cl) and hydroxy (OH) substituents at positions 5 and 2, respectively, on the benzamide ring. It exhibits potent anti-staphylococcal and anti-biofilm activity, with complete growth inhibition of Desulfovibrio piger at 30 µmol·L⁻¹. Its cytotoxicity correlates with sulfate reduction inhibition in bacterial metabolism . - 3-Chloro-N-[2-(Trifluoromethyl)Phenyl]Benzamide: Substitution at the 3-position with Cl (instead of NH₂) results in distinct electronic and steric effects.
Amino and Complex Heterocyclic Derivatives
- Ponatinib (AP24534) :
A clinically approved tyrosine kinase inhibitor, ponatinib incorporates an imidazo[1,2-b]pyridazin-3-ylethynyl group and a 4-methylpiperazine moiety. Its benzamide backbone shares the N-(3-(trifluoromethyl)phenyl) group, highlighting the role of the trifluoromethylphenyl moiety in target binding . - Quinazoline-Based Analogues: Derivatives like 4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 17, 69% yield) demonstrate high purity (>99%) and kinase inhibitory activity. The quinazoline moiety enhances interactions with ATP-binding pockets in kinases .
Biological Activity
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS No. 328107-22-8) is a compound of interest in medicinal chemistry, particularly for its biological activity against specific tyrosine kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia (CML). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of tyrosine kinases, particularly BCR-ABL. This inhibition is crucial for the treatment of CML, especially in cases where patients exhibit resistance to first-line therapies like imatinib due to mutations such as T315I. The trifluoromethyl group enhances binding affinity and selectivity towards the active site of these kinases.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on BCR-ABL kinases. The following table summarizes key findings from various studies regarding its inhibitory potency:
| Compound | Target Kinase | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | BCR-ABL WT | < 10 | Potent inhibitor |
| This compound | BCR-ABL T315I | 9 | Potent inhibitor |
| Related compounds (e.g., AKE-72) | BCR-ABL T315I | 0.5 | Pan-BCR-ABL inhibitor |
These results indicate that the compound not only inhibits the wild-type BCR-ABL but also retains significant activity against the resistant T315I mutant.
Efficacy in Cell Lines
In vitro studies using K562 and Ba/F3 cell lines expressing BCR-ABL have shown that treatment with this compound leads to substantial reductions in cell viability, with growth inhibition values (GI50) reported below 10 nM. The following case study illustrates its effectiveness:
-
Cell Line : K562
- Treatment : this compound
- Concentration : <10 nM
- Outcome : Significant reduction in proliferation and induction of apoptosis.
-
Cell Line : Ba/F3 (BCR-ABL T315I)
- Treatment : Same compound
- Concentration : IC50 = 9 nM
- Outcome : Effective inhibition of cell growth.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is pivotal for enhancing the compound's binding affinity and selectivity towards its target kinases. SAR studies have shown that modifications to the phenyl ring can lead to variations in potency, emphasizing the importance of this functional group in drug design.
Q & A
Basic: What synthetic routes are commonly employed for 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide?
A typical synthesis involves coupling 3-aminobenzoic acid derivatives with 3-(trifluoromethyl)aniline via a carbodiimide-mediated amidation. For example, 3-aminobenzoic acid can be activated using EDCI/HOBt in dichloromethane, followed by reaction with 3-(trifluoromethyl)aniline under inert conditions . Advanced routes may employ microwave-assisted synthesis to reduce reaction times and improve yields. Purification often involves column chromatography or recrystallization from ethanol/water mixtures.
Basic: What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : H and F NMR confirm the presence of the trifluoromethyl group and amine proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies amide C=O stretches (~1650–1680 cm) and N-H bending (~1550 cm) .
Basic: What biochemical targets or pathways are associated with this compound?
Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis and bacterial proliferation . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding .
Advanced: How do fluorine substituents influence intermolecular interactions in crystal structures?
The trifluoromethyl group participates in weak C–H···F hydrogen bonds (2.2–2.5 Å) and F···π interactions, contributing to crystal packing stability. In 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, these interactions exhibit interaction energies of −2.15 to −2.89 kcal/mol, ~30–40% the strength of traditional N–H···O bonds . Computational tools like Mercury CSD can visualize these interactions and compare packing motifs across derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity) or compound purity. Strategies include:
- Dose-response profiling : Establish EC values under standardized conditions.
- Metabolic stability assays : Assess if degradation products confound results (e.g., via LC-MS monitoring) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm enzyme dependency .
Advanced: What computational methods optimize synthetic feasibility and reaction yields?
Retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio) can propose viable routes by mining reaction databases. For example, coupling 3-nitrobenzamide intermediates with 3-(trifluoromethyl)aniline followed by nitro reduction may improve atom economy . DFT calculations predict transition states for amide bond formation, guiding solvent and catalyst selection .
Basic: What experimental design considerations are critical for pharmacological studies?
- Solubility optimization : Use DMSO/PBS mixtures to balance aqueous solubility and biological activity.
- Control experiments : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls to exclude solvent effects .
- Stability testing : Monitor compound integrity under assay conditions (pH, temperature) via HPLC .
Advanced: How do structural modifications impact target selectivity?
Substituting the amino group with bulkier substituents (e.g., isopropyl) or altering the benzamide ring’s electronic profile (e.g., nitro vs. methoxy groups) can modulate enzyme affinity. For example, replacing the 3-amino group with a methylsulfonyl moiety in analogs reduced off-target effects in kinase inhibition assays .
Basic: What safety and handling protocols are recommended for this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste disposal : Follow institutional guidelines for halogenated organic waste .
Advanced: How are weak intermolecular interactions quantified in solid-state studies?
The Pixel method partitions interaction energies into Coulombic, polarization, dispersion, and repulsion components. For this compound, this reveals that C–H···F interactions are primarily dispersive, while N–H···O bonds are Coulombic-dominated . Topological analysis (AIM theory) further validates bond critical points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
